Glutamamide

描述

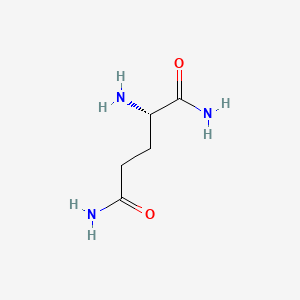

Glutamamide is a synthetic compound derived from glutamic acid, an amino acid that plays a crucial role in various biological processes.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of glutamamide typically involves the use of orthogonally protected L-glutamic acid derivativesSubsequent deprotection, activation, and coupling steps are employed to create discrete, sequence-defined oligomers .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications .

化学反应分析

Types of Reactions: Glutamamide undergoes several types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

科学研究应用

Anticancer Applications

Glutamamide as an Antitumor Agent

Recent studies have highlighted the potential of this compound and its analogs in cancer therapy. Glutamine, a precursor to this compound, is known to play a crucial role in cancer cell metabolism. Cancer cells often exhibit increased glutamine uptake, which is essential for their growth and proliferation. Research indicates that this compound analogs may serve as effective anticancer agents by disrupting this metabolic pathway.

- Quantitative Structure-Activity Relationship (QSAR) Studies : A QSAR analysis performed on various substituted this compound compounds has shown promising results in predicting their anticancer activity. For instance, a study involving 28 different 1,5-N,N'-disubstituted-2-(substituted benzenesulphonyl) glutamamides demonstrated a significant correlation between chemical structure modifications and biological activity. The findings suggest that specific substitutions can enhance the anticancer properties of these compounds, making them potential candidates for drug development .

Nutritional Applications

Role in Nutrition and Health

this compound's role as a nutritional supplement is particularly relevant for individuals undergoing stress or recovering from surgery. It is classified as a conditionally essential amino acid, meaning that its supplementation can be beneficial under certain physiological conditions.

- Clinical Benefits : Studies have shown that glutamine supplementation can enhance protein metabolism and support intestinal health, particularly in patients experiencing catabolic stress due to illness or injury. This includes benefits for postoperative patients and those with chronic conditions such as cancer .

- Mechanisms of Action : Glutamine aids in maintaining intestinal mucosal integrity and modulating immune responses, which are critical during periods of high metabolic demand .

Food Science Applications

Flavor Enhancement

this compound is closely related to monosodium glutamate (MSG), widely recognized for its flavor-enhancing properties in food. The umami taste, attributed to glutamate, plays a significant role in food palatability.

- Mechanism of Action : When consumed, glutamate binds to specific receptors on taste buds (T1R1/T1R3), triggering a signaling cascade that enhances the perception of savory flavors . This property makes this compound valuable in culinary applications, especially for low-sodium formulations where it can reduce the need for salt while maintaining flavor.

Summary Table of Applications

作用机制

The mechanism of action of glutamamide involves its interaction with specific molecular targets and pathways. This compound can form hydrogen bonds and participate in various chemical reactions, influencing the structure and function of proteins and other biomolecules. Its ability to form stable, sequence-defined oligomers makes it a valuable tool in the study of protein folding and stability .

相似化合物的比较

Glutamic Acid: The parent compound from which glutamamide is derived.

Glutamine: An amino acid with similar structural properties.

Glutamate: The ionized form of glutamic acid.

Uniqueness of this compound: this compound is unique in its ability to form sequence-defined oligomers with specific functional properties. This makes it a valuable tool in polymer chemistry and other fields where precise control over molecular structure is required .

生物活性

Glutamamide, a derivative of glutamic acid, plays a significant role in various biological processes, particularly in cancer metabolism and neurological functions. This article provides an in-depth examination of the biological activity of this compound, highlighting its implications in cancer therapy, metabolic pathways, and neurological signaling.

Overview of this compound

This compound is formed by the amide linkage of glutamic acid. It is structurally similar to glutamine, which is critical for numerous physiological processes. The biological activity of this compound is closely linked to its ability to influence cellular metabolism and signaling pathways.

-

Cancer Metabolism :

- This compound influences cancer cell proliferation by modulating glutamine metabolism. Glutamine serves as a nitrogen donor for the synthesis of nucleotides and amino acids, essential for rapid tumor growth. Studies have shown that compounds modifying glutamine behavior can disrupt these growth-promoting processes, presenting potential therapeutic avenues against cancer .

- A case study involving substituted glutamides indicated their potential as anticancer agents, demonstrating that structural modifications could enhance their efficacy .

-

Neurotransmission :

- In the nervous system, glutamate serves as a primary excitatory neurotransmitter, while this compound contributes to the glutamate-glutamine cycle. This cycle is crucial for maintaining neurotransmitter balance and supporting neuronal health .

- Impaired glutamate uptake has been associated with various neurological disorders. Research indicates that this compound might play a protective role against oxidative stress in neurons by facilitating the synthesis of reduced glutathione (GSH), which is vital for cellular defense mechanisms .

Table 1: Summary of Key Findings on this compound

Case Studies

-

Anticancer Activity :

A study on substituted glutamides demonstrated that specific structural modifications could significantly enhance their anticancer activity. The Fujita-Ban analysis revealed that compounds with certain substituents showed increased efficacy against cancer cell lines, suggesting a strong correlation between chemical structure and biological activity . -

Metabolic Disorders :

In a cohort study within the PREDIMED trial, higher levels of plasma glutamate were associated with an increased risk of Type 2 diabetes (T2D), while lower levels of glutamine were inversely correlated with this risk. This finding highlights the metabolic significance of amino acids like glutamate and indirectly relates to the activity of compounds like this compound in metabolic regulation .

属性

IUPAC Name |

(2S)-2-aminopentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O2/c6-3(5(8)10)1-2-4(7)9/h3H,1-2,6H2,(H2,7,9)(H2,8,10)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGISIDBXHGCDW-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N)[C@@H](C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173949 | |

| Record name | Glutamamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2013-17-4 | |

| Record name | L-Glutamine amide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2013-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutamamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002013174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutamamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLUTAMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35L593USSO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。